Lipophilicity Modulation: XLogP3 Shift of −1.0 Relative to 4-Propylpiperidine
The exocyclic double bond in 4-propylidenepiperidine reduces computed lipophilicity by approximately one log unit compared to its saturated counterpart 4-propylpiperidine. This difference moves the compound from the upper boundary of CNS-favorable space (XLogP3 2.2) to a more centrally balanced value (XLogP3 1.2), which is associated with improved ligand efficiency and reduced promiscuity [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (4-propylidenepiperidine) |
| Comparator Or Baseline | XLogP3 = 2.2 (4-propylpiperidine, CAS 22398-09-0); XLogP3 = 0.8 (4-ethylidenepiperidine, CAS 164650-56-0) |
| Quantified Difference | ΔXLogP3 = −1.0 vs. 4-propylpiperidine; ΔXLogP3 = +0.4 vs. 4-ethylidenepiperidine |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem (2021.05.07 release) |
Why This Matters
A one-log reduction in lipophilicity can significantly decrease hERG binding, CYP inhibition promiscuity, and non-specific protein binding—key drivers of attrition in CNS drug discovery [3].
- [1] PubChem Compound Summary for CID 14966658, 4-Propylidenepiperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/372196-37-7 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 31169, 4-Propylpiperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-propylpiperidine (accessed 2026-05-06). View Source
- [3] Leeson, P.D.; Springthorpe, B. The Influence of Drug-like Concepts on Decision-making in Medicinal Chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
